molecular formula C16H11ClF2N2O5 B13547191 [2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 753462-56-5

[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B13547191
CAS No.: 753462-56-5
M. Wt: 384.72 g/mol
InChI Key: JADVOGAZBWKSEE-UHFFFAOYSA-N
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Description

{[4-(difluoromethoxy)benzoyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(difluoromethoxy)benzoyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 4-(difluoromethoxy)benzoyl chloride: This can be achieved by reacting 4-(difluoromethoxy)benzoic acid with thionyl chloride under reflux conditions.

    Coupling with methyl 2-chloropyridine-3-carboxylate: The resulting 4-(difluoromethoxy)benzoyl chloride is then reacted with methyl 2-chloropyridine-3-carboxylate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for bromination.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of nitro, bromo, and other substituted derivatives.

Scientific Research Applications

{[4-(difluoromethoxy)benzoyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of {[4-(difluoromethoxy)benzoyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.

    Deoxycorticosterone Derivatives: These compounds share some structural similarities but have different biological activities.

Uniqueness

{[4-(difluoromethoxy)benzoyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is unique due to its combination of aromatic and heterocyclic structures, as well as its specific functional groups. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

CAS No.

753462-56-5

Molecular Formula

C16H11ClF2N2O5

Molecular Weight

384.72 g/mol

IUPAC Name

[2-[[4-(difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C16H11ClF2N2O5/c17-13-11(2-1-7-20-13)15(24)25-8-12(22)21-14(23)9-3-5-10(6-4-9)26-16(18)19/h1-7,16H,8H2,(H,21,22,23)

InChI Key

JADVOGAZBWKSEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC(=O)C2=CC=C(C=C2)OC(F)F

solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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